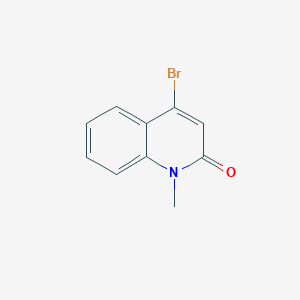

4-Bromo-1-methylquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-12-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHLDFROPPTEDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=CC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668619 | |

| Record name | 4-Bromo-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941-72-0 | |

| Record name | 4-Bromo-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-methylquinolin-2(1H)-one

Abstract: This guide provides a comprehensive overview of the synthetic strategies for obtaining 4-Bromo-1-methylquinolin-2(1H)-one, a key heterocyclic intermediate in pharmaceutical research and development. The document details a robust two-step synthetic pathway, beginning with the construction of the 1-methylquinolin-2(1H)-one core, followed by a highly regioselective bromination at the C4 position. We delve into the mechanistic underpinnings of each reaction, providing field-proven experimental protocols and explaining the causality behind critical process choices. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the synthesis of this valuable scaffold.

Introduction: The Quinolinone Scaffold in Medicinal Chemistry

The quinolin-2(1H)-one (carbostyril) framework is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid, planar structure and capacity for diverse functionalization make it an attractive scaffold for the design of therapeutic agents targeting various enzymes and receptors.

The target molecule of this guide, This compound , is a particularly valuable synthetic intermediate. The presence of the bromine atom at the C4 position provides a versatile handle for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process. The N-methyl group enhances lipophilicity and can influence metabolic stability and binding interactions compared to its N-H counterpart.

This guide presents a logical and efficient synthetic approach, focusing on robust and scalable reactions that ensure high purity and yield.

Retrosynthetic Analysis and Strategic Approach

The most logical and widely applicable strategy for the synthesis of this compound involves a two-stage process. A retrosynthetic analysis reveals the disconnection of the C4-Br bond as the key step, leading back to the precursor 1-methylquinolin-2(1H)-one.

This approach offers significant advantages:

-

Convergent Synthesis: The core quinolinone structure is prepared first, allowing for the synthesis of a common intermediate that can be diversified with various electrophiles, not just bromine.

-

Control of Regioselectivity: By performing the bromination on the pre-formed quinolinone ring, conditions can be optimized to specifically target the desired C4 position, avoiding the formation of unwanted isomers.

The overall synthetic workflow is visualized below.

Caption: Overall Synthetic Workflow.

Part 1: Synthesis of the 1-Methylquinolin-2(1H)-one Core

The synthesis of the quinolin-2-one core can be achieved through several established methods, including the Knorr[2][3] and Conrad-Limpach syntheses.[4] For the N-methylated target, an effective approach is the acid-catalyzed intramolecular cyclization of an N-methylated cinnamamide precursor. This Friedel-Crafts-type reaction is typically high-yielding and proceeds under well-controlled conditions.[5][6]

Causality of Experimental Design

The chosen method involves two steps: first, the acylation of N-methylaniline with cinnamoyl chloride to form N-methyl-N-phenylcinnamamide, followed by its cyclization.

-

Acylation: This is a standard nucleophilic acyl substitution. N-methylaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of cinnamoyl chloride. A base like triethylamine is used to scavenge the HCl byproduct.[7]

-

Cyclization: The key step is the intramolecular electrophilic aromatic substitution. A strong protic acid or Lewis acid (e.g., Polyphosphoric Acid (PPA) or Triflic Acid) is used to activate the α,β-unsaturated amide system.[5][8] Protonation of the carbonyl oxygen makes the β-carbon sufficiently electrophilic to be attacked by the electron-rich phenyl ring of the aniline moiety. Subsequent dehydration and tautomerization yield the stable quinolin-2-one ring system.

Detailed Experimental Protocol: Synthesis of 1-Methylquinolin-2(1H)-one

Step A: Synthesis of (E)-N-methyl-N-phenyl-3-phenylpropenamide

-

To a stirred solution of N-methylaniline (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of cinnamoyl chloride (1.05 equiv.) in THF dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the title compound as a white solid.

Step B: Polyphosphoric Acid (PPA) Mediated Cyclization

-

Prepare Polyphosphoric Acid (PPA) by carefully adding phosphorus pentoxide (P₂O₅) to orthophosphoric acid (H₃PO₄) with stirring.

-

Add (E)-N-methyl-N-phenyl-3-phenylpropenamide (1.0 equiv.) to PPA (10x weight) in a round-bottom flask equipped with a mechanical stirrer.

-

Heat the mixture to 80-90 °C and stir vigorously for 15-30 minutes. The mixture will become a homogenous, viscous solution.[5]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield 1-methylquinolin-2(1H)-one. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Part 2: Regioselective C4-Bromination

The bromination of the 1-methylquinolin-2(1H)-one core is the critical step for achieving the target molecule. The electronic nature of the quinolinone ring dictates the site of electrophilic attack. The pyridinone ring contains an enamine-like C3-C4 double bond, which is significantly more activated towards electrophiles than the benzenoid ring.

The Challenge of Regioselectivity and Mechanistic Rationale

-

Expertise & Causality: While the pyridinone ring is activated, attack could potentially occur at C3 or on the benzene ring (positions 5 and 8 are generally favored in quinolines under acidic conditions).[9] However, the C4 position is vinylogous to the nitrogen atom, making it highly electron-rich and sterically accessible. The use of N-Bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid is the method of choice.[10][11][12] NBS provides a low, steady concentration of electrophilic bromine (Br⁺), which favors kinetic control and selective attack at the most nucleophilic site.

The mechanism proceeds via electrophilic substitution. The C4 carbon of the quinolinone attacks the electrophilic bromine of NBS. This forms a resonance-stabilized cationic intermediate (a sigma complex). The succinimide anion then acts as a base to abstract the proton from the C4 position, restoring aromaticity and yielding the final 4-bromo product.

Caption: Mechanism of C4-Bromination. (Note: Image SRCs are placeholders).

Detailed Experimental Protocol: C4-Bromination

-

Dissolve 1-methylquinolin-2(1H)-one (1.0 equiv.) in glacial acetic acid or chloroform in a flask protected from light.

-

Add N-Bromosuccinimide (NBS) (1.05 - 1.1 equiv.) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC (Eluent: 3:1 Hexane/Ethyl Acetate) or LC-MS until the starting material is fully consumed.

-

Once complete, pour the reaction mixture into cold water.

-

If using acetic acid, neutralize with a saturated solution of sodium bicarbonate.

-

Collect the resulting white or off-white precipitate by vacuum filtration.

-

Wash the solid with water, followed by a small amount of cold ethanol to remove any residual succinimide.

-

Dry the product under vacuum to yield this compound. The product is typically of high purity (>95%).

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the described synthesis.

| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Core Synthesis | N-Methylaniline, Cinnamoyl Chloride, PPA | THF, then neat | 0 → 90 | 4 + 0.5 | 80-90 |

| Bromination | 1-Methylquinolin-2(1H)-one, NBS | Acetic Acid | 25 | 2-4 | 90-95 |

Conclusion and Future Directions

This guide outlines a reliable and efficient two-part synthesis for this compound. The methodology is grounded in well-established organic chemistry principles, ensuring reproducibility and scalability. The causality behind the choice of reagents and conditions for achieving high regioselectivity in the critical bromination step has been thoroughly explained.

The final product is a highly valuable building block. Its bromine atom is primed for a multitude of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of novel quinolinone derivatives for screening in drug discovery programs. This synthetic route provides a solid foundation for researchers and scientists to access this important chemical entity.

References

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of pyrano[3,2- c ]quinolones and furo[3,2- c ]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1 H )-one and pr ... (2022). RSC Advances. Retrieved from [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. Retrieved from [Link]

-

NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). PubMed. Retrieved from [Link]

-

Intramolecular Thermal Cyclizations of Substituted N-Phenyl Cinnamamides by Polyphosphoric Acid. (2007). Asian Journal of Chemistry. Retrieved from [Link]

-

NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). PMC. Retrieved from [Link]

-

Synthesis of some new N1-substituted 4-methyl quinolin-2-(1H)-ones. (n.d.). ResearchGate. Retrieved from [Link]

-

Quinolines and Isoquinolines. (n.d.). Uppsala University. Retrieved from [Link]

-

On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (n.d.). ResearchGate. Retrieved from [Link]

-

On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one. (2011). Institut Pasteur. Retrieved from [Link]

-

NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). RSC Publishing. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Intramolecular Thermal Cyclizations of Substituted N-Phenyl Cinnamamides by Polyphosphoric Acid. (2010). Asian Journal of Chemistry. Retrieved from [Link]

-

N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). PMC. Retrieved from [Link]

-

The Triflic Acid-Mediated Cyclization of N-Benzyl-Cinnamamides. (n.d.). ResearchGate. Retrieved from [Link]

-

Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Química Orgánica. Retrieved from [Link]

-

Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). Journal of Organic Chemistry. Retrieved from [Link]

-

Why does nucleophilic substitution in quinoline take place at 2 position not at 4 position? (2018). Quora. Retrieved from [Link]

-

Knorr Quinoline Synthesis. (n.d.). SynArchive. Retrieved from [Link]

-

Knorr Quinoline Synthesis. (2020). YouTube. Retrieved from [Link]

-

Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. (2020). Ophcj. Retrieved from [Link]

-

Cyclization cascades via N-amidyl radicals toward highly functionalized heterocyclic scaffolds. (2015). PubMed. Retrieved from [Link]

-

N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. synarchive.com [synarchive.com]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. asianpubs.org [asianpubs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 10. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 4-Bromo-1-methylquinolin-2(1H)-one: Synthesis, Characterization, and Synthetic Utility

This guide provides a comprehensive technical overview of 4-Bromo-1-methylquinolin-2(1H)-one, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, detailed spectroscopic characterization, and its significant role as a versatile building block in modern organic synthesis, particularly in the construction of complex pharmaceutical agents. The narrative emphasizes the rationale behind methodological choices, ensuring a blend of theoretical understanding and practical application.

Introduction: The Strategic Importance of the Quinolinone Scaffold

The quinolin-2(1H)-one core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the C4-position, combined with an N-methyl group, renders this compound an exceptionally valuable intermediate. The bromine atom serves as a versatile synthetic handle for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions, enabling extensive Structure-Activity Relationship (SAR) studies.[1][2] This strategic functionalization allows for the systematic modification of the quinolinone core to optimize potency, selectivity, and pharmacokinetic properties of novel drug candidates.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is critical for its effective use in synthesis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 941-72-0 | [1][3] |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1][3] |

| MDL Number | MFCD11858574 | [1] |

| Appearance | Expected to be a white to off-white solid | N/A |

| Storage | Store at room temperature, sealed in dry conditions | [1][3] |

Synthesis of the Core Scaffold

While multiple routes to substituted quinolinones exist, a robust and logical pathway to this compound involves the direct bromination of the readily available precursor, 1-methylquinolin-2(1H)-one. This approach is favored for its atom economy and straightforward execution.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is based on established methods for the bromination of activated aromatic systems.[4] The quinolinone ring is activated towards electrophilic substitution, and the C4-position is a likely site for halogenation.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 1-methylquinolin-2(1H)-one (1.0 eq.) in glacial acetic acid.

-

Reagent Addition: While stirring, add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise to the solution at room temperature. Causality Note: NBS is chosen as a safer and more selective source of electrophilic bromine compared to liquid bromine.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the mixture to room temperature and pour it into a beaker of ice water.

-

Isolation: Collect the resulting precipitate by vacuum filtration, washing thoroughly with cold water to remove acetic acid and succinimide.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. While a publicly available, peer-reviewed spectrum for this specific molecule is elusive, the expected spectroscopic data can be reliably predicted based on the analysis of closely related analogues.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic proton, and the N-methyl group.

| Expected δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0-8.2 | d | 1H | H-5 | Located peri to the carbonyl group, resulting in significant deshielding. |

| ~ 7.6-7.8 | t | 1H | H-7 | Typical aromatic triplet, deshielded by the ring system. |

| ~ 7.4-7.6 | d | 1H | H-8 | Aromatic doublet coupled to H-7. |

| ~ 7.2-7.4 | t | 1H | H-6 | Typical aromatic triplet, least affected by deshielding groups. |

| ~ 6.5-6.7 | s | 1H | H-3 | Vinylic proton adjacent to the carbonyl, appears as a singlet. |

| ~ 3.7 | s | 3H | N-CH₃ | Singlet for the N-methyl protons, deshielded by the nitrogen and aromatic system. |

¹³C NMR: The carbon spectrum will reflect the electronic environment of each carbon atom.

| Expected δ (ppm) | Assignment | Rationale |

| ~ 160-162 | C-2 (C=O) | Carbonyl carbon, significantly deshielded. |

| ~ 140-142 | C-8a | Quaternary carbon at the ring junction. |

| ~ 138-140 | C-4a | Quaternary carbon at the ring junction. |

| ~ 130-133 | C-7 | Aromatic CH carbon. |

| ~ 128-130 | C-5 | Aromatic CH carbon. |

| ~ 122-124 | C-6 | Aromatic CH carbon. |

| ~ 115-117 | C-8 | Aromatic CH carbon. |

| ~ 115-118 | C-3 | Vinylic CH carbon. |

| ~ 100-105 | C-4 | Carbon bearing the bromine atom; shielded by the halogen but appears in a unique region. |

| ~ 30-35 | N-CH₃ | N-methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 1650-1670 | C=O stretch (strong) | Amide carbonyl |

| ~ 1590-1610 | C=C stretch (aromatic) | Quinolinone ring |

| ~ 1350-1380 | C-N stretch | N-methyl group |

| ~ 550-650 | C-Br stretch | Bromo-substituent |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a characteristic pattern due to the presence of bromine.

-

Molecular Ion (M⁺): A prominent molecular ion peak at m/z = 237.

-

Isotope Peak (M+2): An equally intense peak at m/z = 239.

-

Rationale: This iconic 1:1 ratio for the M⁺ and M+2 peaks is the hallmark of a monobrominated compound, reflecting the natural abundance of the two stable bromine isotopes, ⁷⁹Br and ⁸¹Br.[8]

Key Reactions and Synthetic Utility

The C4-bromo substituent is the key to the synthetic versatility of this compound, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the bromo-quinolinone with various aryl or vinyl boronic acids or esters.[9] This reaction is fundamental for elaborating the core scaffold to build molecular complexity.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This is a general, field-proven protocol adaptable for this substrate.[9]

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%). Causality Note: The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Execution: Heat the mixture to reflux (e.g., 90-100 °C) for 12-24 hours, monitoring by TLC.

-

Work-up & Purification: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the 4-aryl-1-methylquinolin-2(1H)-one product.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination allows for the synthesis of C-N bonds, coupling the bromo-quinolinone with a wide range of primary or secondary amines.[10][11] This reaction is crucial for introducing nitrogen-containing functionalities, which are prevalent in bioactive molecules.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol uses modern, highly active catalyst systems.[2]

-

Setup: In an oven-dried vial or flask under an inert atmosphere, add this compound (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a specialized phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq.).

-

Reagent Addition: Add the desired primary or secondary amine (1.2 eq.) followed by a dry, degassed solvent such as toluene or dioxane.

-

Execution: Seal the vessel and heat the mixture to 100-120 °C for 4-24 hours until TLC or LC-MS indicates complete consumption of the starting material.

-

Work-up & Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired 4-amino-1-methylquinolin-2(1H)-one derivative.

Safety and Handling

As with any halogenated organic compound, proper safety precautions are mandatory.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Toxicity: While specific toxicity data is limited, related bromo-aromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin. Assume the compound is toxic and handle accordingly.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a strategically designed synthetic intermediate of significant value to medicinal and synthetic chemists. Its well-defined structure and the predictable reactivity of the C4-bromo substituent provide a reliable platform for developing diverse libraries of novel quinolinone derivatives. The robust and versatile nature of its downstream chemistry, particularly palladium-catalyzed cross-coupling reactions, ensures its continued importance in the discovery and development of new therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for its effective utilization in a research setting.

References

-

Buchwald–Hartwig amination. In: Wikipedia. Accessed January 1, 2026. [Link]

-

Bacsa I, Szemerédi D, Wölfling J, et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J Org Chem. 2018;14:85-91. [Link]

-

Wang Y, Liang H, Chen C, Wang D, Peng J. One-Pot Synthesis of Quinolin-4(1H)-one Derivatives by a Sequential Michael Addition-Elimination/Palladium-Catalyzed Buchwald-Hartwig Amination Reaction. Synthesis. 2015;47(12):1851-1860. [Link]

-

Schultz L, Yazdani S, Herkenne S, et al. Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. Adv Synth Catal. 2021;363(1):210-217. [Link]

-

Wang C, Wang Y, Zhang H, Tu Z, Jiang A. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. J Chem Res. 2013;37(9):557-559. [Link]

-

NRO Chem. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Published March 29, 2025. [Link]

-

Khan Academy. The Buchwald-Hartwig Amination Reaction. YouTube. Published April 6, 2012. [Link]

-

4-BROMO-o-XYLENE. Organic Syntheses. Accessed January 1, 2026. [Link]

-

Synthesis of 4-quinolones. Organic Chemistry Portal. Accessed January 1, 2026. [Link]

-

4(1H)-Quinolinone, 1-methyl-. NIST WebBook. Accessed January 1, 2026. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 1, 2026. [Link]

-

Moaz, K. 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Published May 2017. [Link]

-

Wlodarczyk N, Gellis A, Vanelle P, Janin YL. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. Published February 2011. [Link]

-

El-Naggar AM, Ali OM, El-Sayed MAA, et al. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Adv. 2023;13(41):28989-29006. [Link]

-

4-Methyl-2(1H)-quinolinone. SpectraBase. Accessed January 1, 2026. [Link]

-

4-Bromo-isoquinoline. SpectraBase. Accessed January 1, 2026. [Link]

-

4-bromo-6-methylquinoline, 1-oxide. SpectraBase. Accessed January 1, 2026. [Link]

-

All About Chemistry. Bromo pattern in Mass Spectrometry. YouTube. Published December 2, 2023. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. 941-72-0|this compound|BLD Pharm [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-BROMOQUINOLIN-2(1H)-ONE(938-39-6) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromo-1-methylquinolin-2(1H)-one

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-1-methylquinolin-2(1H)-one. As a key heterocyclic scaffold, quinolinone derivatives are of significant interest in medicinal chemistry for the development of novel therapeutic agents.[1][2] Accurate structural elucidation via NMR is paramount for synthetic confirmation and for understanding structure-activity relationships. This document details the theoretical assignment of ¹H and ¹³C NMR spectra, supported by data from analogous structures, and provides a field-proven experimental protocol for data acquisition.

Molecular Structure and Atom Numbering

The unambiguous assignment of NMR signals requires a standardized numbering system for the atoms in the molecule. The IUPAC numbering for the this compound core is presented below. This structure serves as the reference for all subsequent spectral assignments.

Caption: IUPAC numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Approx. J (Hz) | Integration | Assignment |

| ~ 8.15 | dd | J = 8.0, 1.5 | 1H | H5 |

| ~ 7.70 | ddd | J = 8.5, 7.0, 1.5 | 1H | H7 |

| ~ 7.45 | d | J = 8.5 | 1H | H8 |

| ~ 7.35 | ddd | J = 8.0, 7.0, 1.0 | 1H | H6 |

| ~ 6.60 | s | - | 1H | H3 |

| ~ 3.75 | s | - | 3H | N-CH₃ |

Interpretation and Rationale:

-

N-CH₃ (δ ~3.75): The methyl group attached to the nitrogen atom is expected to appear as a sharp singlet due to the absence of adjacent protons. Its chemical shift is downfield from typical alkyl protons, influenced by the electronegative nitrogen atom.

-

Aromatic Protons (δ 7.35 - 8.15): The four protons on the carbocyclic ring (H5, H6, H7, H8) resonate in the aromatic region. Their specific shifts and coupling patterns are dictated by their position relative to the electron-withdrawing carbonyl group and the fused heterocyclic ring.

-

H5 (δ ~8.15): This proton is peri to the carbonyl group, placing it in a highly deshielded environment. This proximity effect typically shifts its resonance significantly downfield. It is expected to appear as a doublet of doublets (dd) due to ortho coupling with H6 (~8.0 Hz) and meta coupling with H7 (~1.5 Hz).

-

H7 (δ ~7.70): This proton will likely be a triplet of doublets (or ddd) due to ortho coupling with H6 and H8, and meta coupling to H5.

-

H6 (δ ~7.35): Similar to H7, this proton will experience ortho coupling to H5 and H7, resulting in a complex multiplet, likely a triplet of doublets.

-

H8 (δ ~7.45): This proton is ortho to the ring-junction nitrogen and is expected to be a doublet of doublets due to ortho coupling with H7 and meta coupling with H6.

-

-

Vinyl Proton H3 (δ ~6.60): The proton at the C3 position is a vinyl proton and is expected to appear as a singlet. The presence of the bromine atom at C4 prevents any vicinal coupling. Its chemical shift is influenced by the adjacent carbonyl group and the bromine atom.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic effects of neighboring atoms and functional groups.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 161.0 | C2 (C=O) | Carbonyl carbon, significantly deshielded by the double-bonded oxygen. |

| ~ 141.5 | C8a | Quaternary carbon at the ring junction, adjacent to nitrogen. |

| ~ 139.0 | C4a | Quaternary carbon at the ring junction. |

| ~ 133.0 | C7 | Aromatic CH carbon. |

| ~ 129.5 | C5 | Aromatic CH carbon, influenced by the nearby carbonyl group. |

| ~ 123.0 | C6 | Aromatic CH carbon. |

| ~ 122.5 | C3 | Vinyl CH carbon, shifted downfield by the adjacent carbonyl. |

| ~ 115.0 | C8 | Aromatic CH carbon, shielded by the nitrogen's donating effect. |

| ~ 114.5 | C4 | Quaternary carbon bonded to bromine; its shift is heavily influenced by the halogen. |

| ~ 30.0 | N-CH₃ | Methyl carbon, relatively shielded and appearing upfield. |

Interpretation and Rationale:

-

C2 (C=O, δ ~161.0): The carbonyl carbon (C2) is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom, causing it to resonate far downfield.

-

Aromatic and Vinyl Carbons (δ ~114.5 - 141.5): The eight sp² hybridized carbons of the quinolinone ring system resonate in this region.

-

Quaternary Carbons: C4, C4a, and C8a do not bear any protons. C4 is directly attached to the electronegative bromine atom. C4a and C8a are bridgehead carbons whose shifts are determined by their position in the fused ring system.

-

Methine Carbons: The shifts of C3, C5, C6, C7, and C8 are assigned based on predictive models and data from similar structures.[3][4][5] The electron density at each carbon, and thus its chemical shift, is modulated by the cumulative effects of the N-methyl, carbonyl, and bromo substituents.

-

-

N-CH₃ (δ ~30.0): The methyl carbon attached to the nitrogen is the most shielded (upfield) carbon in the spectrum, consistent with an sp³ hybridized carbon bonded to a heteroatom.

Recommended Experimental Protocol

To ensure high-quality, reproducible NMR data, the following protocol is recommended. This self-validating system incorporates best practices for sample preparation and instrument setup.

Workflow for NMR Data Acquisition

Caption: Recommended workflow for acquiring and processing NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified, dry compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often a good first choice for this class of compounds.

-

Ensure the solution is clear and free of particulate matter. If necessary, filter the solution through a small plug of glass wool directly into the NMR tube.

-

Add a small amount of Tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

-

-

Instrument Setup and ¹H NMR Acquisition:

-

Insert the sample into a calibrated NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

-

Load a standard 1D proton pulse sequence.

-

Acquire the spectrum with an appropriate number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Load a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30).

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Process the data similarly to the ¹H spectrum, referencing to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

-

-

2D NMR for Unambiguous Assignment (Optional but Recommended):

-

For definitive proof of structure, 2D NMR experiments such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[6]

-

COSY will confirm which protons are spin-coupled (e.g., showing correlations between H5, H6, H7, and H8).

-

HSQC will correlate each proton directly to the carbon it is attached to (e.g., H3 to C3).

-

HMBC will reveal longer-range (2-3 bond) correlations, which are critical for assigning quaternary carbons and piecing together the molecular fragments. For instance, a correlation from the N-CH₃ protons to the C2 and C8a carbons would confirm their positions.

-

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes". Retrieved from [Link]

-

MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methylisoquinolin-1(2H)-one. Retrieved from [Link]

-

SciELO. (2015). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Retrieved from [Link]

-

University of Helsinki. (2022). X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one, 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one and diethyl (E)-2-(2-(1-methyl-2-oxo-1,2-dihydro-quinolin-4-yl)hydrazineylidene)succinate. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

MDPI. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

-

ResearchGate. (2007). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

-

ResearchGate. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

ResearchGate. (2013). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]

-

E-Journal of Chemistry. (2010). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Retrieved from [Link]

-

SciELO. (2020). Quinolinones Synthesis, Characterization and Conformational Analysis of Two Novel 4(1H)-Quinolinones. Retrieved from [Link]

-

PubMed Central. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Retrieved from [Link]

-

ResearchGate. (2022). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). Retrieved from [Link]

Sources

Crystal structure analysis of 4-Bromo-1-methylquinolin-2(1H)-one

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-1-methylquinolin-2(1H)-one

Foreword: The Structural Imperative in Modern Drug Discovery

From the desk of the Senior Application Scientist.

In the landscape of modern medicinal chemistry, the quinolinone scaffold is a privileged structure, forming the core of numerous therapeutic agents with applications ranging from antibacterial to anticancer treatments.[1][2][3] The compound this compound, with its molecular formula C₁₀H₈BrNO[4][5], represents a key synthetic intermediate in this class.[4] Its bromine substituent offers a versatile handle for further chemical modification, making it a valuable building block for developing novel pharmaceuticals.[4][6]

Understanding the precise three-dimensional arrangement of atoms in this molecule is not merely an academic exercise. It is fundamental to comprehending its chemical reactivity, physical properties, and, most importantly, its potential interactions with biological targets. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating this atomic-level architecture.[7][8][9]

This guide provides a comprehensive, field-proven walkthrough of the crystal structure analysis of this compound. We will move beyond a simple recitation of steps to explore the underlying rationale for each experimental choice, establishing a self-validating workflow from material synthesis to final structural refinement and interpretation. The insights gleaned from such an analysis are critical for researchers, scientists, and drug development professionals seeking to leverage this molecule's full potential.

Pillar I: Theoretical Foundations of Single-Crystal X-ray Diffraction

At its core, SCXRD is a technique that allows us to determine the arrangement of atoms within a crystal by analyzing how a beam of X-rays is scattered by the electrons in the crystal lattice.[8][10] The process is governed by the principle of constructive interference, mathematically described by Bragg's Law:

nλ = 2d sin(θ)

Where:

-

n is an integer.

-

λ (lambda) is the wavelength of the X-rays.[10]

-

d is the spacing between parallel planes of atoms in the crystal lattice.

-

θ (theta) is the angle of incidence of the X-ray beam.

When X-rays strike a crystal, they diffract in specific directions, creating a unique pattern of reflections (spots).[10] The geometry and intensity of this diffraction pattern contain all the information needed to reconstruct a three-dimensional model of the electron density, and thus the atomic arrangement, within the crystal's unit cell—the basic repeating unit of the lattice.[8][10]

Pillar II: A Validated Experimental & Computational Workflow

The journey from a powdered compound to a refined crystal structure is a multi-stage process that demands precision at every step. The following workflow is designed to be self-validating, where the quality of the outcome from each stage determines the feasibility of the next.

Experimental Workflow Overview

Caption: Overall workflow for crystal structure analysis.

Part A: Synthesis and High-Quality Crystal Growth

Rationale: The axiom of crystallography is "garbage in, garbage out." The entire analysis hinges on the quality of the single crystal. A well-ordered, single-domain crystal is essential for obtaining sharp, well-resolved diffraction data.[7][11]

1. Synthesis Protocol: The target compound can be prepared via established heterocyclic chemistry routes. A plausible approach involves the N-methylation of 4-bromoquinolin-2(1H)-one, which itself can be synthesized from 4-bromoaniline through reactions like the Knorr synthesis.[12][13] Purity is paramount and must be confirmed by techniques such as NMR spectroscopy and mass spectrometry before proceeding.

2. Crystal Growth Protocol (Step-by-Step):

- Step 1: Solvent Screening. Dissolve a small amount (5-10 mg) of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) at room temperature or with gentle heating to determine solubility. The ideal solvent is one in which the compound is moderately soluble.

- Step 2: Preparation of a Saturated Solution. Prepare a nearly saturated solution of this compound in the chosen solvent system. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

- Step 3: Slow Evaporation. Cover the vial with a cap containing a few pinholes. This allows the solvent to evaporate very slowly over several days to weeks. The slow decrease in solubility encourages the formation of a small number of large, well-ordered crystals rather than a mass of small, poorly-diffracting needles.

- Step 4: Crystal Harvesting. Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them using a cryoloop or a fine needle.[10]

Part B: Data Acquisition via SCXRD

Rationale: The goal of data collection is to measure the positions and intensities of a comprehensive set of diffraction spots. Cooling the crystal (typically to ~100 K) is standard practice to minimize atomic thermal vibrations, leading to higher quality data.[11]

1. Crystal Mounting and Centering:

- A suitable crystal is selected under a microscope for its sharp edges and lack of visible defects.

- It is mounted on a cryoloop, which is then attached to a goniometer head on the diffractometer.[9]

- The crystal is precisely centered in the X-ray beam using the goniometer's orthogonal adjustments.[9]

2. Data Collection:

- The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, collects a series of diffraction images as the crystal is rotated through various angles.[9]

- The instrument software automatically calculates an initial unit cell and data collection strategy to ensure complete and redundant data are measured.

| Table 1: Representative Data Collection & Refinement Parameters | |

| Crystal Data | |

| Empirical Formula | C₁₀H₈BrNO |

| Formula Weight | 238.08 g/mol |

| Crystal System | Orthorhombic (Hypothetical) |

| Space Group | P2₁2₁2₁ (Hypothetical) |

| a, b, c (Å) | 5.16, 12.13, 14.24 (Modeled after isomer[14]) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 892.0 |

| Z | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 150(1) K |

| Reflections Collected | ~6100 |

| Independent Reflections | ~2000 |

| Refinement | |

| R[F² > 2σ(F²)] (R1) | ~0.030 |

| wR(F²) | ~0.060 |

| Goodness-of-fit (S) | ~1.01 |

| (Note: Parameters are hypothetical but based on typical values for a small organic molecule and data from a related isomer[14]) |

Part C: Structure Solution and Refinement

Rationale: The collected diffraction data (intensities and positions) must be computationally processed to generate the final 3D atomic model. This is a multi-step process involving solving the "phase problem" and iteratively refining the model to best fit the experimental data.

Sources

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. This compound [myskinrecipes.com]

- 5. 4-Bromo-2-methylisoquinolin-1(2H)-one | C10H8BrNO | CID 311858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. fiveable.me [fiveable.me]

- 11. dl.asminternational.org [dl.asminternational.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of 4-Bromo-1-methylquinolin-2(1H)-one

Introduction

4-Bromo-1-methylquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its quinolinone core is a privileged scaffold found in numerous biologically active molecules, and the presence of a bromine atom at the 4-position offers a versatile handle for further chemical modifications.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the key spectroscopic features of this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

The foundational step in interpreting any spectroscopic data is a clear understanding of the molecule's structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | s | 3H | N-CH₃ |

| ~6.5 | s | 1H | H-3 |

| ~7.3-7.8 | m | 4H | Ar-H |

Interpretation:

-

N-Methyl Protons: A singlet peak is expected around 3.7 ppm, corresponding to the three equivalent protons of the methyl group attached to the nitrogen atom.

-

Vinyl Proton (H-3): A singlet at approximately 6.5 ppm is predicted for the proton at the 3-position. The absence of adjacent protons leads to a singlet multiplicity.

-

Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet in the aromatic region (approximately 7.3-7.8 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the fused heterocyclic ring and the bromine substituent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~30 | N-CH₃ |

| ~115-140 | Aromatic & Vinylic Carbons |

| ~162 | C=O (Amide) |

Interpretation:

-

N-Methyl Carbon: The carbon of the N-methyl group is expected to resonate in the upfield region, around 30 ppm.

-

Aromatic and Vinylic Carbons: The eight carbons of the quinolinone ring system will appear in the range of 115-140 ppm. The carbon bearing the bromine (C-4) will be significantly influenced by the halogen's electronic effects.

-

Carbonyl Carbon: The amide carbonyl carbon (C-2) will be observed as a downfield signal, typically around 162 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for all carbon signals.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide carbonyl, aromatic C-H, and C-Br bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1660 | Strong | C=O (Amide) stretch |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~600-500 | Medium-Strong | C-Br stretch |

Interpretation:

-

Aromatic C-H Stretch: The presence of the aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹.

-

Amide C=O Stretch: A strong, sharp absorption band around 1660 cm⁻¹ is a key diagnostic peak for the amide carbonyl group in the quinolinone ring.

-

Aromatic C=C Stretch: Multiple bands in the 1600-1480 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic system.

-

C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region, typically between 600 and 500 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 natural abundance, will result in a characteristic isotopic pattern for the molecular ion.[3][4] Two peaks of nearly equal intensity will be observed at m/z values corresponding to [C₁₀H₈⁷⁹BrNO]⁺ and [C₁₀H₈⁸¹BrNO]⁺. The nominal molecular weight is 238.08 g/mol .[1][5]

-

Key Fragmentation Pathways:

-

Loss of Br•: A common fragmentation for bromo-compounds is the loss of a bromine radical, which would lead to a significant fragment ion.

-

Loss of CO: The amide carbonyl group can be lost as a neutral carbon monoxide molecule.

-

Loss of CH₃•: The N-methyl group can be lost as a methyl radical.

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The extended π-system of the quinolinone core in this compound is expected to give rise to characteristic absorptions in the UV region. For the related compound 4-hydroxy-2(1H)-quinolone, intense bands have been observed in methanol at 269 nm and 314 nm.[6]

Predicted UV-Vis Absorption Data (in Methanol)

| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition |

| ~270 | High | π → π |

| ~315 | High | π → π |

Interpretation:

The observed absorption bands are attributed to π → π* electronic transitions within the conjugated aromatic system. The exact positions and intensities of these bands can be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) of known concentration.

-

Data Acquisition: Record the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm) using a UV-Vis spectrophotometer.

-

Baseline Correction: Use a cuvette containing only the solvent as a blank to obtain a baseline correction.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a comprehensive overview of its expected NMR, IR, MS, and UV-Vis properties. By combining the information from these complementary techniques, researchers can confidently identify and assess the purity of this important synthetic intermediate, thereby ensuring the reliability and reproducibility of their scientific findings.

References

Sources

- 1. This compound [myskinrecipes.com]

- 2. 4-BROMOQUINOLIN-2(1H)-ONE(938-39-6) 1H NMR spectrum [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. 4-Bromo-2-methylisoquinolin-1(2H)-one | C10H8BrNO | CID 311858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

Substituted Quinolin-2(1H)-ones: A Technical Guide to Synthesis, Biological Evaluation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its unique structural and electronic properties have made it a focal point in medicinal chemistry, leading to the development of therapeutic agents with a wide array of applications. This in-depth technical guide provides a comprehensive overview of substituted quinolin-2(1H)-ones, covering their synthesis, biological activities, and the underlying principles that govern their therapeutic potential.

The Enduring Appeal of the Quinolin-2(1H)-one Core

Quinolin-2(1H)-one, also known as carbostyril, is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridin-2-one ring. This scaffold is not only prevalent in numerous natural products but has also served as a versatile template for the design and synthesis of novel drug candidates. The amenability of the quinolinone ring to substitution at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it a prime target for drug discovery.

Derivatives of quinolin-2(1H)-one have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This guide will delve into the key aspects of this important class of compounds, offering insights for researchers engaged in their synthesis and evaluation.

Strategic Synthesis of Substituted Quinolin-2(1H)-ones

The construction of the quinolin-2(1H)-one ring system can be achieved through several classical and modern synthetic methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

The Conrad-Limpach-Knorr Synthesis: A Versatile Approach

One of the most widely employed methods for the synthesis of 4-hydroxy-substituted quinolin-2(1H)-ones is the Conrad-Limpach-Knorr synthesis. This reaction involves the condensation of anilines with β-ketoesters. The reaction conditions, particularly the temperature, play a crucial role in determining the final product.

Under kinetic control (lower temperatures), the reaction favors the formation of a β-aminoacrylate intermediate, which upon thermal cyclization yields the corresponding 4-quinolinone. Conversely, under thermodynamic control (higher temperatures, typically around 250°C), the reaction proceeds through a different pathway to afford the 2-quinolone isomer.[1][2]

Conceptual Workflow of the Conrad-Limpach Synthesis:

Caption: General workflow for the Conrad-Limpach synthesis.

A key advantage of this method is the ability to introduce substituents on the benzene ring by starting with appropriately substituted anilines.

The Knorr Quinoline Synthesis: Accessing 2-Hydroxyquinolines

The Knorr quinoline synthesis provides a direct route to 2-hydroxyquinolines (the tautomeric form of quinolin-2(1H)-ones) through the acid-catalyzed cyclization of β-ketoanilides.[3] Strong acids, such as sulfuric acid or polyphosphoric acid, are typically employed to facilitate this intramolecular condensation.

The reaction mechanism involves the protonation of the carbonyl groups, followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration to yield the quinolin-2(1H)-one ring system.

The Camps Cyclization: An Intramolecular Condensation

The Camps cyclization is another valuable method for the synthesis of substituted quinolin-2(1H)-ones. This reaction involves the base-catalyzed intramolecular cyclization of o-acylaminoacetophenones.[4] Depending on the reaction conditions and the structure of the starting material, the Camps cyclization can yield either quinolin-2(1H)-ones or their isomeric quinolin-4-ones.

Biological Activities and Therapeutic Potential

The diverse biological activities of substituted quinolin-2(1H)-ones underscore their importance in medicinal chemistry. The following sections highlight their potential in key therapeutic areas.

Anticancer Activity: Targeting Key Signaling Pathways

Substituted quinolin-2(1H)-ones have emerged as a promising class of anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that drive tumor growth and progression.

Inhibition of Receptor Tyrosine Kinases (RTKs): Many quinolin-2(1H)-one derivatives have been designed as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation and survival.[5] Quinolinone-based inhibitors can compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways.[5]

Caption: Inhibition of the EGFR signaling pathway by quinolin-2(1H)-one derivatives.

Modulation of Inflammatory Pathways: Chronic inflammation is a well-established driver of cancer. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation.[6] Some quinolin-2(1H)-one derivatives have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory and anticancer effects.

Antimicrobial Activity: A Scaffold for New Antibiotics

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Substituted quinolin-2(1H)-ones have demonstrated promising activity against a range of bacterial and fungal pathogens, making them attractive scaffolds for the development of new antimicrobial agents.

The antimicrobial mechanism of action of quinolinone derivatives can vary. Some compounds are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair. Others may disrupt the bacterial cell membrane or interfere with other vital cellular processes.

Structure-Activity Relationship (SAR) Insights:

The biological activity of substituted quinolin-2(1H)-ones is highly dependent on the nature and position of the substituents on the heterocyclic ring.

| Position of Substitution | Effect on Biological Activity |

| C3 and C4 | Substitutions at these positions have been shown to be critical for antibacterial activity. |

| Benzene Ring | The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl) can significantly modulate the anticancer and antimicrobial potency. |

| N1 | Substitution on the nitrogen atom can influence the compound's solubility, metabolic stability, and overall pharmacological profile. |

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized substituted quinolin-2(1H)-ones, robust and standardized biological assays are essential. The following are detailed protocols for evaluating their cytotoxic and antimicrobial activities.

Protocol 1: Evaluation of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][7] It is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials and Reagents:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted quinolin-2(1H)-one derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well flat-bottom plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.[8]

-

Compound Treatment: Prepare serial dilutions of the quinolin-2(1H)-one derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for a further 24-72 hours.[3][8]

-

MTT Addition: Add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8] Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7][9]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8][9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[3]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The broth microdilution method is a standard technique for determining the MIC of novel compounds.[11][12]

Materials and Reagents:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[11]

-

Substituted quinolin-2(1H)-one derivatives (dissolved in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria)[10]

-

Incubator

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the quinolin-2(1H)-one derivatives in the appropriate broth medium in the wells of a 96-well plate.[11]

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.[11] Include a growth control (no compound) and a sterility control (no microorganism).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria or longer for fungi.[11]

-

Reading of Results: After incubation, visually inspect the plates for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[11][12]

Conclusion and Future Directions

Substituted quinolin-2(1H)-ones represent a highly versatile and pharmacologically significant class of heterocyclic compounds. Their amenability to synthetic modification, coupled with their diverse biological activities, continues to make them a focal point of research in drug discovery and development. The synthetic strategies and biological evaluation protocols detailed in this guide provide a solid foundation for researchers seeking to explore the therapeutic potential of this remarkable scaffold.

Future research in this area will likely focus on the development of more selective and potent quinolin-2(1H)-one derivatives through structure-based drug design and combinatorial chemistry approaches. Furthermore, a deeper understanding of their mechanisms of action and the identification of novel biological targets will be crucial for translating the promise of these compounds into effective clinical therapies.

References

- Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Deriv

- Cell Viability Assays. In: Assay Guidance Manual.

- Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline-1,8-dione Derivatives using MTT Assay. BenchChem. (2025).

- Conrad-Limpach Synthesis. SynArchive.

- benign and proficient procedure for preparation of quinoline derivatives. Journal of Pharmaceutical and Toxicological Chemistry and Physics. (2023).

- MTT assay protocol. Abcam.

- MTT Cell Proliferation Assay.

- Conrad–Limpach synthesis. Wikipedia.

- MTT Assay: Principle.

- Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Deriv

- EGFR Inhibitor P

- Conrad–Limpach synthetic route for the formation of 4-hydroxyquinoline.

- Quinolin-4-ones: Methods of Synthesis and Applic

- Simplified schematic diagram of the EGFR signaling pathway depicting...

- The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. (2009).

- Simplified diagram depicting the two NF-κB signalling pathways. Both...

- NF-κB Signaling. Cell Signaling Technology.

- Signaling pathways and inhibitors of EGFR. Activation of EGFR leads to...

- A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. (2006).

- NF-κB. Wikipedia.

- The NF-kB Signaling Pathway.

- EGF/EGFR Signaling Pathway.

- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules. (2021).

- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr

- Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy. (2001).

Sources

- 1. synarchive.com [synarchive.com]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. bds.berkeley.edu [bds.berkeley.edu]

- 9. atcc.org [atcc.org]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

A Senior Application Scientist's Guide to the Regioselective Bromination of 1-Methylquinolin-2(1H)-one

Introduction: The Strategic Importance of Brominated Quinolones

The 1-methylquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a bromine atom onto this scaffold serves as a crucial synthetic handle, enabling further molecular diversification through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] These subsequent modifications are pivotal in the development of novel therapeutics, including kinase inhibitors for oncology and agents targeting neurological disorders.

However, the quinolinone ring system presents multiple potential sites for electrophilic attack, making the regioselective installation of a bromine atom a significant chemical challenge. The outcome of the bromination is delicately controlled by a nuanced interplay of electronic effects, steric hindrance, and, most critically, the choice of reaction conditions and reagents.

This technical guide provides an in-depth exploration of the factors governing the regioselective bromination of 1-methylquinolin-2(1H)-one. Moving beyond a simple recitation of procedures, we will dissect the underlying chemical principles that dictate positional selectivity. We will offer field-tested, step-by-step protocols for the targeted synthesis of key isomers—3-bromo- and 6-bromo-1-methylquinolin-2(1H)-one—equipping researchers and drug development professionals with the practical knowledge to control and optimize this critical transformation.

I. Theoretical Framework: Decoding Reactivity and Regioselectivity

The regiochemical outcome of the bromination of 1-methylquinolin-2(1H)-one is governed by the principles of electrophilic aromatic substitution (SEAr).[2][3][4] The distribution of electron density in the heterocyclic and benzenoid rings dictates the most probable sites of attack by an electrophile, such as Br+.

The 1-methylquinolin-2(1H)-one system contains two key directing groups whose effects are superimposed:

-

The N-Methyl Amide Moiety: The nitrogen atom, by donating its lone-pair electrons into the ring system, acts as a powerful activating group. This activation is most strongly felt at the positions ortho (C8) and para (C6) to the nitrogen on the benzenoid ring. Furthermore, the nitrogen's lone pair participates in an enamine-like resonance within the pyridinone ring, significantly increasing the nucleophilicity of the C3 position.

-

The C2-Carbonyl Group: The carbonyl group is an electron-withdrawing group, which deactivates the pyridinone ring towards electrophilic attack, particularly at the C3 position.

The net effect is a competition between two activated regions: the highly nucleophilic C3 position within the pyridinone ring and the activated C6 and C8 positions on the carbocyclic ring.

Caption: Logical flow of factors influencing bromination sites.

This electronic dichotomy is the key to controlling the reaction. Milder, kinetically controlled conditions tend to favor bromination at the most nucleophilic C3 position. In contrast, thermodynamically controlled conditions or synthetic strategies that circumvent direct bromination are required to achieve substitution on the benzenoid ring.

II. Synthetic Strategy and Protocols: A Tale of Two Isomers

The choice of brominating agent, solvent, and overall synthetic strategy determines which position on the quinolinone core will be functionalized.

A. Synthesis of 3-Bromo-1-methylquinolin-2(1H)-one: Targeting the Pyridinone Ring

Electrophilic attack at the C3 position is typically the kinetically favored pathway due to the high electron density at this carbon. The use of a mild, selective brominating agent like N-Bromosuccinimide (NBS) in a non-polar solvent allows for a controlled reaction that overwhelmingly favors the 3-bromo isomer.[5][6] NBS serves as a source of electrophilic bromine (Br+), and its reaction with activated aromatic systems is a well-established method.[2][7][8]

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of electrophilic bromine, minimizing over-reaction and side products. |

| Solvent | Acetonitrile (MeCN) or Chloroform (CHCl₃) | Aprotic solvents that do not compete with the substrate for the electrophile. Minimizes solvolysis.[8][9] |

| Temperature | 0 °C to Room Temp. | Lower temperatures enhance selectivity for the most reactive site (C3) and prevent polybromination.[8] |

| Stoichiometry | 1.0 - 1.1 equivalents of NBS | Using a slight excess ensures full conversion of the starting material without promoting di-bromination. |

Protocol 1: Regioselective Synthesis of 3-Bromo-1-methylquinolin-2(1H)-one

Materials:

-

1-methylquinolin-2(1H)-one

-